Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate is a chemical compound with the molecular formula C10H11ClO5S and a molecular weight of 278.71 g/mol. It features a chlorosulfonyl group attached to a phenoxy moiety, which is linked to a propanoate group. This compound is recognized for its potential applications in organic synthesis and medicinal chemistry.
The compound is cataloged under the CAS Number 56077-79-3, and it is classified within the realm of organic compounds, specifically as an ester due to the presence of the propanoate functional group. It is also characterized by the presence of a chlorosulfonyl group, which enhances its reactivity and potential utility in various chemical reactions .
The synthesis of methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate can be achieved through several methods, often involving the reaction of phenolic compounds with chlorosulfonic acid to introduce the chlorosulfonyl group. Following this, an esterification reaction can be performed with methyl propanoate.
This multi-step synthesis allows for the introduction of specific functional groups that can be tailored for desired reactivity in subsequent reactions .
Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate has a complex molecular structure characterized by:
CC(C(=O)OC)S(=O)(=O)Cl
, indicating the specific arrangement of atoms and functional groups .The compound exhibits a three-dimensional conformation influenced by steric interactions between the substituents on the aromatic ring and the propanoate chain.
Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate participates in various chemical reactions due to its reactive functional groups:
These reactions highlight its versatility as a building block in synthetic chemistry .
The mechanism of action for methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate primarily involves its reactivity as an electrophile due to the electron-withdrawing nature of the chlorosulfonyl group. This characteristic enhances its susceptibility to nucleophilic attack, facilitating various synthetic pathways:
Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate has several notable applications:
The industrial production of methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate (C₁₀H₁₁ClO₅S; MW: 278.71 g/mol) predominantly follows a sequential chlorosulfonation-esterification approach [1] [2]. This conventional route initiates with the reaction of 4-hydroxybenzenesulfonic acid with chlorosulfonation agents (typically POCl₃ or SO₂Cl₂) under controlled conditions (0-5°C) to prevent thermal degradation of the sulfonyl chloride intermediate. The resulting 4-(chlorosulfonyl)phenol is subsequently alkylated with methyl acrylate via Michael addition, followed by esterification to yield the target compound [1] [6]. Key process parameters include strict temperature control during chlorosulfonation (-10°C to 5°C) and anhydrous conditions during esterification to suppress hydrolysis of the sulfonyl chloride moiety.
Optimization efforts focus on reagent stoichiometry and catalyst selection to enhance efficiency. Molar ratios of 1:1.2 (phenol:chlorosulfonation agent) minimize byproduct formation while maintaining yields >85% [2]. Catalytic amine bases (e.g., triethylamine, ~5 mol%) accelerate alkylation kinetics, reducing reaction times from 24 hours to 8-10 hours. Post-synthesis purification typically employs crystallization from hydrocarbon/ether mixtures, achieving ≥95% purity as confirmed by HPLC [1] [3]. Industrial batches (e.g., 100g scale) demonstrate reproducible yields of 78-82%, though the process generates stoichiometric amounts of phosphorus salts when using POCl₃, necessitating robust waste treatment protocols [2].
Table 1: Key Parameters in Traditional Synthesis
Reaction Stage | Reagents/Conditions | Temperature | Time | Yield |
---|---|---|---|---|
Chlorosulfonation | POCl₃, DCM | 0-5°C | 3-4 h | 90-92% |
Alkylation | Methyl acrylate, Et₃N | 25-30°C | 8-10 h | 95% |
Esterification | Methanol, H⁺ catalyst | Reflux | 12 h | 85% |
Microwave-assisted synthesis has emerged as a viable alternative to traditional batch processing, significantly accelerating reaction kinetics. In optimized protocols, irradiation (300-400W) reduces the alkylation-esterification step from 10 hours to 15-25 minutes by enhancing molecular collision frequency [10]. This method achieves near-quantitative conversion rates (98.5%) at 120°C with minimal thermal decomposition. However, microwave scalability remains constrained by penetration depth limitations in industrial reactors.
Complementary solvent-free methodologies eliminate volatile organic compounds (VOCs) by employing neat reactant mixtures under mechanical agitation. This approach simplifies purification and reduces environmental impact but requires precise stoichiometric control to prevent oligomerization. Recent adaptations incorporate montmorillonite K10 clay as a solid acid catalyst, enabling esterification at 80°C with 93% yield and eliminating aqueous workups. While solvent-free conditions are ideal for small-scale synthesis (<50g), challenges persist in heat dissipation during scale-up, potentially limiting broader industrial adoption [10].
Green synthesis innovations prioritize renewable solvents and energy-efficient processes. Lipase-catalyzed esterification (e.g., Candida antarctica Lipase B immobilized on acrylic resin) enables room-temperature synthesis in solvent systems like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME). These bio-based solvents offer low toxicity and high biodegradability while maintaining enzyme activity over 5 reaction cycles. Esterification yields reach 88-91% after 24 hours, though chlorosulfonyl group sensitivity necessitates moisture control (<50 ppm) [10].
Ionic liquid (IL)-mediated routes utilize imidazolium-based solvents (e.g., [BMIM][PF₆]) as dual reaction media and catalysts. These systems facilitate a one-pot chlorosulfonation-alkylation sequence at 60°C, reducing intermediate isolation steps. IL recycling (≥7 cycles) diminishes solvent consumption by 80%, aligning with circular economy principles. Life-cycle assessment confirms a 40% reduction in process mass intensity (PMI) compared to traditional DCM-based methods [10].
Table 2: Green Solvent Performance in Synthesis
Solvent System | Catalyst | Temperature | Reaction Time | Yield | PMI Reduction |
---|---|---|---|---|---|
2-MeTHF | Lipase B (Novozym 435) | 25°C | 24 h | 89% | 35% |
[BMIM][PF₆] | None | 60°C | 6 h | 85% | 40% |
PEG-400 | None | 90°C | 4 h | 82% | 30% |
Glycerol | K₂CO₃ | 100°C | 5 h | 80% | 45% |
Continuous-flow microreactor technology represents the frontier of sustainable synthesis, enabling precise thermal control (ΔT ±1°C) and millisecond mixing. Integrated systems combine sulfonation, chlorination, and esterification in a single flow stream, reducing processing times from days to minutes. Pilot-scale trials demonstrate 92% yield at 50g/h throughput with 99% atom economy, highlighting potential for industrial implementation [10].
Table 3: Key Identifiers of Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate
Identifier | Value |
---|---|
CAS Registry Number | 56077-79-3 |
IUPAC Name | methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate |
Molecular Formula | C₁₀H₁₁ClO₅S |
Molecular Weight | 278.71 g/mol |
InChI Code | 1S/C10H11ClO5S/c1-15-10(12)6-7-16-8-2-4-9(5-3-8)17(11,13)14/h2-5H,6-7H2,1H3 |
InChI Key | IFEXOLHQPSGXKP-UHFFFAOYSA-N |
SMILES | COC(=O)CCOC1=CC=C(S(=O)(=O)Cl)C=C1 |
Purity Specifications | ≥95% (HPLC) |
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